(2S,3R,4S,5S,6S)-2-Hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2S,3R,4S,5S,6S)-2-Hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is an organic compound with the molecular formula C20H23NO13 and a molecular weight of 485.4 g/mol . This compound is known for its complex structure, which includes multiple acetyl groups and a methoxycarbonyl group attached to a tetrahydropyran ring. It is often used as an intermediate in the synthesis of more complex molecules and has various applications in scientific research and industry.
Preparation Methods
The synthesis of (2S,3R,4S,5S,6S)-2-Hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps. One common method includes the reaction of a hydroxymethylphenoxy compound with methoxycarbonyl groups under specific conditions. For example, a stirred solution of the precursor compound in ethyl acetate can be hydrogenated at 20°C under 1 atmosphere of hydrogen using 10% palladium on carbon as a catalyst for 12 hours . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(2S,3R,4S,5S,6S)-2-Hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6S)-2-Hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme involved. The methoxycarbonyl and acetyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to (2S,3R,4S,5S,6S)-2-Hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate include:
(2S,3R,4S,5S,6S)-2-(2-Amino-4-(hydroxymethyl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: This compound has an amino group instead of a hydroxyl group, which can significantly alter its chemical properties and reactivity.
4-(Hydroxymethyl)-2-nitrophenyl methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate:
Properties
Molecular Formula |
C13H18O10 |
---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13-/m0/s1 |
InChI Key |
CLHFNXQWJBTGBL-OBBGECFZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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